molecular formula C20H17N5O4 B11159356 (2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid

(2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid

Cat. No.: B11159356
M. Wt: 391.4 g/mol
InChI Key: DFGRIUZMNPKDKO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features an indole moiety and a benzotriazinone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzotriazinone Group: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The indole and benzotriazinone intermediates are then coupled using peptide bond formation techniques, often involving reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the benzotriazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostics: Could be used in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibiting their activity by occupying the active site.

    Interact with Receptors: Modulating receptor activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Benzotriazinone Derivatives: Similar to other benzotriazinone-based molecules used in medicinal chemistry.

Uniqueness

The unique combination of the indole and benzotriazinone moieties in 3-(1H-INDOL-3-YL)-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)ACETAMIDO]PROPANOIC ACID may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C20H17N5O4/c26-18(11-25-19(27)14-6-2-4-8-16(14)23-24-25)22-17(20(28)29)9-12-10-21-15-7-3-1-5-13(12)15/h1-8,10,17,21H,9,11H2,(H,22,26)(H,28,29)/t17-/m0/s1

InChI Key

DFGRIUZMNPKDKO-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.